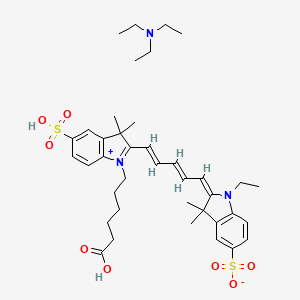

CY5 triethylamine salt

Description

Overview of Cyanine (B1664457) Dyes in Advanced Molecular Science

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. This structural motif is responsible for their strong absorption and fluorescence properties. acs.orgacs.org The length of the polymethine chain can be varied to tune the absorption and emission wavelengths, making cyanine dyes versatile tools for a multitude of applications. acs.org

In advanced molecular science, cyanine dyes are extensively used as fluorescent labels for biomolecules. nih.gov Their high molar extinction coefficients and quantum yields make them exceptionally bright, enabling the detection of low-abundance targets. nih.gov Furthermore, their spectral properties can be tailored to be compatible with various excitation sources, such as lasers, and detection systems. aatbio.com The ability of cyanine dyes to interact with nucleic acids through intercalation or groove binding has made them particularly valuable for DNA visualization and analysis. nih.gov

Rationale for Utilizing CY5 Triethylamine (B128534) Salt in Research Methodologies

The use of CY5 triethylamine salt in research is driven by several key advantages. Its fluorescence in the far-red spectrum minimizes interference from autofluorescence, which is the natural fluorescence of biological samples, leading to a higher signal-to-noise ratio and improved detection sensitivity. aatbio.com

The triethylamine salt formulation enhances the dye's solubility in organic solvents, which is crucial for preparing stock solutions and for efficient conjugation to biomolecules. aatbio.com CY5 is often supplied as an NHS (N-hydroxysuccinimide) ester, which readily reacts with primary amines on proteins and amine-modified oligonucleotides to form stable covalent bonds. aatbio.comimmunomart.com This reactivity makes it a versatile tool for labeling a wide array of molecules for various downstream applications. medchemexpress.com

This compound is frequently employed in techniques such as:

Fluorescence Microscopy: For visualizing the localization and dynamics of labeled molecules within cells and tissues. targetmol.com

Flow Cytometry: For identifying and sorting cells based on the presence of specific cell surface markers labeled with CY5. aatbio.comtargetmol.com

Förster Resonance Energy Transfer (FRET): As an acceptor dye in FRET-based assays to study molecular interactions and conformational changes. aatbio.com

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For detecting specific antigens in tissue sections and cells by using CY5-conjugated secondary antibodies. caymanchem.combertin-bioreagent.com

Historical Context of Fluorescent Probes in Scientific Discovery

The journey to the sophisticated fluorescent probes used today began in the mid-19th century. In 1845, Fredrick W. Herschel first observed the phenomenon of fluorescence when he saw that a quinine (B1679958) solution emitted blue light when excited by UV light. microscopeinternational.com This was further investigated by Sir George G. Stokes, who noted that the emitted fluorescent light had a longer wavelength than the excitation light. microscopeinternational.com

The first synthetic fluorescent molecule, fluorescein, was created in 1871 by Adolf von Baeyer. fluorofinder.com This paved the way for the development of a vast array of fluorescent dyes. In the early 1900s, fluorophores began to be used for staining tissues and pathogens for biological studies. microscopeinternational.com The development of fluorescence microscopy by Carl Zeiss and Carl Reichert further propelled the use of these probes in research. microscopeinternational.com

A significant leap forward came with the discovery and cloning of Green Fluorescent Protein (GFP) in the 1990s, which allowed for the genetic tagging of proteins in living cells. microscopeinternational.comleica-microsystems.com Alongside these developments, the synthesis of new and improved organic fluorophores, like the cyanine dyes and the Alexa Fluor family, has continuously expanded the toolkit available to scientists. leica-microsystems.com These advancements have transformed our ability to visualize and understand complex biological processes at the molecular level.

Data Tables

Table 1: Spectroscopic Properties of CY5

| Property | Value |

| Excitation Maximum (nm) | ~649-651 aatbio.comtargetmol.com |

| Emission Maximum (nm) | ~670 aatbio.comcaymanchem.com |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 250,000 aatbio.com |

Table 2: Chemical Information for this compound

| Property | Value |

| Molecular Formula | C₃₃H₄₀N₂O₈S₂ • C₆H₁₅N caymanchem.com |

| Molecular Weight | 758.0 caymanchem.com |

| Appearance | Red to Dark Purple Solid impurity.com |

| Solubility | DMSO (Slightly), Water (Slightly) impurity.com |

Structure

2D Structure

Properties

Molecular Formula |

C39H55N3O8S2 |

|---|---|

Molecular Weight |

758.0 g/mol |

IUPAC Name |

(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate;N,N-diethylethanamine |

InChI |

InChI=1S/C33H40N2O8S2.C6H15N/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);4-6H2,1-3H3 |

InChI Key |

VSINJOOHCKRFTE-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC |

Origin of Product |

United States |

Synthesis and Advanced Chemical Derivatization of Cy5 Triethylamine Salt

Synthetic Methodologies for the Core Cyanine (B1664457) Structure

The synthesis of the Cy5 core is a multi-step process that involves the initial preparation of heterocyclic precursors, followed by a crucial condensation reaction to form the defining polymethine chain.

Precursor Synthesis and Reactant Selection

The conventional synthesis of Cy5 dyes begins with the creation of substituted indolium salts. nih.gov A common starting material is 2,3,3-trimethylindolenine (B142774). nih.gov This compound is N-alkylated to introduce a quaternary nitrogen atom, which increases the reactivity of the adjacent methyl group for the subsequent condensation step. researchgate.net

A modular approach often involves reacting the indolenine derivative with an alkylating agent that also contains a functional group for later modifications, such as a carboxylic acid. For instance, reacting 2,3,3-trimethylindolenine with bromopropionic acid in a solvent like acetonitrile (B52724) yields 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indol-1-ium, a key precursor for building asymmetric Cy5 dyes. nih.govacs.org This method strategically installs a carboxyl handle away from the core chromophore, which can later be converted into a reactive ester. nih.gov Alternative precursors can be generated via Fischer indole (B1671886) synthesis starting from substituted phenylhydrazine (B124118) hydrochlorides and 3-methyl-2-butanone (B44728) to create a variety of 5-substituted indoles, which can then be alkylated to form the required indolinium salts. nih.gov

| Precursor Type | Starting Reactants | Key Reaction Type | Resulting Precursor | Reference |

|---|---|---|---|---|

| Carboxy-functionalized Indolium | 2,3,3-trimethylindolenine, Bromopropionic acid | N-alkylation | 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indol-1-ium | nih.govacs.org |

| Substituted Indole | 4-methoxyphenylhydrazine hydrochloride, 3-methyl-2-butanone | Fischer Indole Synthesis | 5-methoxyindole | nih.gov |

| Simple Indolium Salt | 2,3,3-trimethylindolenine, Bromoethane | N-alkylation | N-Ethyl-2,3,3-trimethylindoleninium bromide | acs.org |

Condensation Reactions for Polymethine Bridge Formation

The formation of the heptamethine chain, which links the two heterocyclic indolenine rings and acts as the chromophore, is the cornerstone of Cy5 synthesis. This is typically achieved through a stepwise condensation reaction. nih.govacs.org In a common method for creating asymmetric dyes, a prepared indolium precursor is first reacted with an aniline (B41778) derivative, such as N-(5-(phenylamino)-2,4-pentadienylidene)aniline monohydrochloride, under acidic conditions (e.g., in acetic anhydride (B1165640) and acetic acid). acs.orgacs.org This forms a hemicyanine intermediate.

This intermediate is then condensed with a second equivalent of an indolium salt (which can be the same as or different from the first) in a solvent like ethanol, often in the presence of a base such as sodium acetate (B1210297) or triethylamine (B128534), under reflux. acs.orgresearchgate.net This final condensation step joins the two heterocyclic components via the five-carbon polymethine bridge, yielding the characteristic Cy5 dye structure. acs.org Symmetrical dyes can be formed more directly by condensing two equivalents of the indolium salt with a three-carbon bridge-forming reagent like triethyl orthoformate. nih.gov

Role of Triethylamine in Synthetic Pathways

Triethylamine (Et₃N) plays several crucial roles in the synthesis and purification of Cy5 dyes.

Base Catalyst: During the condensation reaction to form the polymethine bridge, triethylamine can be used as a basic agent to facilitate the reaction between the quaternary heterocyclic compounds and the bridge-forming reagents. researchgate.net

Purification Aid: The high polarity and positive charge of cyanine dyes make them challenging to purify using standard silica (B1680970) gel chromatography, as they can adsorb irreversibly to the silica. acs.org A reported strategy to overcome this is to use a modified eluent. The addition of 1% triethylamine to a dichloromethane/methanol eluent mixture during column chromatography has been shown to be effective, leading to a purity of over 99% for the cyanine dye. nih.govacs.org

Counterion in Final Product: Cy5 derivatives are often isolated and stored as their triethylammonium (B8662869) salts. researchgate.net For example, the widely used Cy5 NHS ester is available as a triethylamine salt. medchemexpress.com In this form, the positively charged cyanine dye is ionically paired with the carboxylate of the NHS ester linker, and the triethylammonium ion acts as a counterion. This salt form can improve the dye's solubility in organic solvents like DMSO and DMF, which are commonly used for stock solutions and in labeling reactions, and can also enhance its stability for storage. medchemexpress.comacs.org

Functional Group Integration for Tailored Reactivity

To be useful in bioconjugation, the Cy5 dye must be derivatized with a reactive functional group that can form a stable covalent bond with a target biomolecule. The most common derivatives are designed to react with primary amines or thiols.

N-Hydroxysuccinimide (NHS) Ester Formation for Amine Reactivity

For labeling primary amines, such as those on the side chain of lysine (B10760008) residues in proteins, the carboxylic acid group on the Cy5 dye is converted into a highly reactive N-hydroxysuccinimide (NHS) ester. thermofisher.com This is a standard and efficient method for creating amine-reactive probes. interchim.fr

The reaction involves activating the carboxyl group. This can be achieved using a coupling agent like N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) in the presence of a base. rsc.org The resulting Cy5-NHS ester readily reacts with nucleophilic primary amines at a slightly alkaline pH (typically 8.3-8.5) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comacebiolab.com The reaction is typically performed in an aqueous buffer, with the water-insoluble dye first being dissolved in a small amount of a polar aprotic solvent like DMF or DMSO. medchemexpress.comacebiolab.com

| Parameter | Condition | Rationale/Notes | Reference |

|---|---|---|---|

| Activating Reagent | TSTU or Carbodiimides (e.g., EDC) with NHS | Forms the active ester for subsequent amine reaction. | thermofisher.comrsc.org |

| Target Functional Group | Primary Amines (-NH₂) | Found on lysine residues and the N-terminus of proteins. | interchim.fr |

| Optimal Reaction pH | 8.3 - 8.5 | At lower pH, the amine is protonated and non-nucleophilic. At higher pH, hydrolysis of the NHS ester is rapid. | interchim.fracebiolab.com |

| Common Solvents | DMF or DMSO for dye stock; aqueous buffer for reaction | Ensures dye is dissolved before addition to the aqueous protein solution. Amine-free buffers (e.g., phosphate, bicarbonate) are required. | medchemexpress.comacebiolab.com |

Strategies for Thiol-Reactive Derivative Synthesis

To target thiol groups, found on cysteine residues in proteins, different reactive functionalities are installed on the Cy5 dye. Common thiol-reactive groups include maleimides and iodoacetamides. Several synthetic strategies exist to produce these derivatives. nih.govnih.gov

One prominent approach starts with an amine-reactive Cy5-NHS ester and converts it into a thiol-reactive probe. nih.govacs.org This can be done via two main routes:

One-Step Method: The Cy5-NHS ester is reacted directly with a compound that contains both a primary amine and a thiol-reactive moiety. For example, reaction with methanethiosulfonylethylamine (MTSEA) yields a Cy5-MTSEA conjugate in a single step. nih.govacs.org

Two-Step Method: This more general and often more reliable method first involves reacting the Cy5-NHS ester with a diamine, such as ethylenediamine, under conditions that favor the formation of an asymmetric "Cy5-amine" product. nih.govacs.org This intermediate is then purified and subsequently reacted with a heterobifunctional cross-linker, such as one containing a maleimide (B117702) group (e.g., SMCC), to introduce the thiol-reactive functionality. acs.org

An alternative strategy involves the direct synthesis of iodoacetamide (B48618) or chloroacetamide derivatives of Cy5, which react with sulfhydryl groups to form stable thioether bonds. nih.govresearchgate.net These methods provide a toolkit of Cy5 derivatives that can be selected based on the specific requirements of the labeling experiment.

| Strategy | Starting Material | Key Reagents | Thiol-Reactive Group | Reference |

|---|---|---|---|---|

| One-Step Conversion | Cy5-NHS Ester | Methanethiosulfonylethylamine (MTSEA) | Methanethiosulfonate | nih.govacs.org |

| Two-Step Conversion | Cy5-NHS Ester | 1. Ethylenediamine | Maleimide | nih.govacs.org |

| Cy5-amine intermediate | 2. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | |||

| Direct Synthesis | Functionalized Indolium Precursor | Reagents to build dye with iodoacetyl group | Iodoacetamide | nih.gov |

Development of Click Chemistry-Compatible Derivatives (e.g., Alkynes, Tetrazines)

The functionalization of CY5 triethylamine salt with moieties suitable for click chemistry has significantly broadened its applicability in bioconjugation and materials science. These derivatives allow for highly efficient and specific covalent bond formation under mild, often aqueous, conditions.

Alkyne Derivatives: CY5 can be functionalized with terminal alkynes, making it reactive towards azide-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.comabpbiosciences.com For instance, a common strategy involves incorporating a propargyl ester into the CY5 structure. nih.govacs.org The synthesis of CY5 alkyne derivatives is designed to be compatible with various bioconjugation and advanced fluorescence imaging techniques. pubcompare.ai These alkyne-functionalized dyes can then be "clicked" onto biomolecules that have been metabolically, enzymatically, or chemically engineered to bear an azide (B81097) group.

Tetrazine Derivatives: While less common in the provided search results for CY5 specifically, tetrazines are another important class of click chemistry reagents that react rapidly with strained alkenes and alkynes in a bioorthogonal manner. The general principle of incorporating such reactive groups into cyanine dyes is well-established.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, derivatives for copper-free click chemistry have been developed. This involves incorporating strained alkynes, such as dibenzocyclooctyne (DBCO), into the CY5 structure. medchemexpress.comsetabiomedicals.com These DBCO-modified CY5 dyes react readily with azide-functionalized targets without the need for a metal catalyst, making them ideal for labeling live cells. abpbiosciences.comsetabiomedicals.com For example, CY5-DBCO can be used to specifically label molecules containing azide groups through strain-promoted alkyne-azide cycloaddition. medchemexpress.com

The development of these click chemistry-compatible CY5 derivatives has been instrumental in advancing various research areas. For example, a lanthanide-chelated, azide-containing probe has been developed for use in mass cytometry, where it reacts with an alkyne-modified thymidine (B127349) analog (EdU) via click chemistry to measure DNA synthesis. nih.gov

PEGylation and Other Hydrophilicity/Hydrophobicity Modulations

The physicochemical properties of CY5 dyes, particularly their solubility and pharmacokinetic profiles, can be fine-tuned through chemical modifications. PEGylation and the introduction of other functional groups are common strategies to modulate hydrophilicity and hydrophobicity.

PEGylation: Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to CY5, increases its water solubility and in vivo half-life. nih.gov This process, known as PEGylation, creates a "shielding" effect that can reduce non-specific interactions and improve the biocompatibility of the dye. The synthesis of PEGylated CY5 (Cy5-PEG) can be achieved by reacting an activated NHS ester of CY5 with an amine-functionalized PEG polymer. nih.gov These PEGylated derivatives are available with various functional groups, such as thiols (Cy5-PEG-SH) or azides (Cy5-PEG-azide), allowing for further conjugation to biomolecules or surfaces. broadpharm.combiochempeg.com

Hydrophilicity/Hydrophobicity Modulation: CY5 itself is a strongly hydrophobic molecule. aatbio.com To enhance its water solubility for biological applications, it is often synthesized as a sulfonated derivative, known as Sulfo-Cyanine5. aatbio.com The introduction of sulfonate groups significantly increases the hydrophilicity of the dye.

Conversely, the hydrophobicity of CY5 can be increased by introducing lipophilic moieties. For example, modifying the 5,5'-substituents of the indole rings with different chemical groups can systematically alter the dye's hydrophobicity. rsc.org This modulation of hydrophobicity has been shown to play a role in the formation and packing characteristics of DNA-templated CY5 dimers. rsc.org The interplay between hydrophobicity, steric effects, and electronic properties of these substituents allows for a degree of control over the photophysical properties of CY5 aggregates.

Modular Approaches for Heterobifunctional Cyanine Dye Synthesis

The synthesis of cyanine dyes bearing two different reactive functional groups, known as heterobifunctional dyes, presents unique challenges. Modular synthetic strategies have been developed to address these challenges, allowing for the creation of versatile CY5 derivatives for a wide range of applications.

Sequential Functionalization Strategies

Sequential functionalization is a core principle of modular synthesis, enabling the stepwise introduction of different functionalities onto the cyanine scaffold. This approach provides precise control over the final structure of the heterobifunctional dye.

A common strategy begins with a commercially available indolenine derivative, which is then elaborated through a series of reactions to build the cyanine core with a placeholder functional group, such as a carboxylic acid. nih.govresearchgate.net This initial dye can then be purified before the introduction of the second functional group. For example, a carboxylic acid-functionalized CY5 can be subsequently coupled to molecules containing amine groups through amide bond formation, or to alcohols via esterification. nih.govacs.org This sequential addition allows for the incorporation of a wide variety of functionalities, including those for click chemistry or for targeting specific biomolecules. nih.govresearchgate.net

Orthogonal Protection and Deprotection Chemistries

Orthogonal protection is a powerful strategy in multi-step organic synthesis that involves the use of multiple protecting groups that can be removed under distinct conditions without affecting each other. numberanalytics.comfiveable.me This allows for the selective unmasking and reaction of different functional groups within the same molecule.

In the context of heterobifunctional CY5 synthesis, orthogonal protecting groups are crucial for controlling the reactivity of different sites on the dye or on the molecules being attached. For example, in peptide synthesis, a fluorenylmethyloxycarbonyl (Fmoc) group might be used to protect an amine, while a tert-butyl group protects a carboxylic acid. acs.org The Fmoc group can be removed under basic conditions, while the tert-butyl group is cleaved with acid, allowing for selective functionalization.

The on-resin labeling of peptides with CY5 provides an excellent example of the utility of orthogonal protection. nih.gov By using an orthogonally protected amino acid (e.g., Lys(ivDde)), the CY5 dye can be introduced at a specific site within the peptide sequence while it is still attached to the solid support. nih.gov This requires the CY5 dye itself to be stable to the reagents used for peptide synthesis, such as piperidine (B6355638) and trifluoroacetic acid (TFA). nih.gov

Analytical Methodologies for Compound Characterization and Purity Assessment

The characterization and purity assessment of this compound and its derivatives are crucial to ensure their quality and performance in various applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis Techniques (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of CY5 derivatives. nih.govrsc.org NMR provides detailed information about the connectivity of atoms and the chemical environment of different protons and carbons in the molecule. For example, in the synthesis of heterobifunctional CY5 dyes, the disappearance of signals corresponding to a protecting group or the appearance of new signals can confirm the success of a reaction step. researchgate.net The chemical shifts of the protons in the polymethine chain of the CY5 core are particularly informative. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their identity. nih.govrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of a molecule. nih.gov Electrospray ionization (ESI) is a common ionization technique for analyzing cyanine dyes. nih.gov Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another technique that has been used to analyze CY5-PNA conjugates. nih.gov

UV-Visible and Fluorescence Spectroscopy: These techniques are fundamental for characterizing the photophysical properties of CY5 and its derivatives. UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax), while fluorescence spectroscopy measures the maximum emission wavelength (λem). targetmol.comcaymanchem.com For CY5, the excitation and emission maxima are typically around 649 nm and 670 nm, respectively. targetmol.comcaymanchem.com These spectroscopic properties can be influenced by the solvent and the local environment of the dye. researchgate.net

The following table summarizes the key analytical techniques and their applications in the characterization of this compound and its derivatives.

| Analytical Technique | Information Provided |

| ¹H and ¹³C NMR | Detailed structural information, confirmation of functionalization. nih.govrsc.org |

| Mass Spectrometry (MS/HRMS) | Molecular weight confirmation, elemental composition. nih.govrsc.org |

| UV-Visible Spectroscopy | Maximum absorption wavelength (λmax). targetmol.comcaymanchem.com |

| Fluorescence Spectroscopy | Maximum emission wavelength (λem), quantum yield. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and impurities. researchgate.netacs.org |

Chromatographic Purification and Verification (e.g., HPLC, TLC)

Following the synthesis or derivatization of this compound, rigorous purification is essential to remove unreacted starting materials, catalysts, and side products. Chromatographic techniques are paramount for achieving the high purity levels (often ≥95-98%) required for sensitive applications. medchemexpress.combertin-bioreagent.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the principal methods employed for both the purification and subsequent verification of the final product's integrity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most powerful and widely used technique for the purification and analysis of this compound and its derivatives. nih.govresearchgate.net This method separates molecules based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.

The purification strategy often involves ion-pair chromatography. nih.gov Due to the presence of two sulfonate groups and a carboxyl group, the CY5 dye is anionic. Triethylamine (TEA) is frequently used in the mobile phase, where it is protonated to form the triethylammonium cation. nih.govchromatographyonline.com This cation can act as an ion-pairing agent, forming a neutral complex with the anionic dye, which enhances its retention and improves separation on the reverse-phase column. nih.govchromatographyonline.com Alternatively, buffers like triethylammonium acetate (TEAA) are prepared, providing both pH control and the counter-ion for effective separation. stanford.edu

A typical purification protocol involves dissolving the crude product in a suitable solvent, such as DMSO or a buffer, and injecting it into the HPLC system. medchemexpress.comglpbio.com A gradient elution is commonly used, where the concentration of an organic solvent like acetonitrile in the aqueous buffer is gradually increased. This gradient allows for the initial elution of more polar impurities, followed by the target compound, and finally, more hydrophobic impurities. The fractions containing the pure product, identified by monitoring the absorbance at the dye's maximum wavelength (~649-650 nm), are collected. dutscher.comcaymanchem.com

The table below outlines a representative set of conditions for the HPLC purification of cyanine dyes related to CY5.

| Parameter | Condition | Purpose/Comment |

| Column | Reverse-Phase C18 | Standard stationary phase for separating hydrophobic molecules. |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0-8.0 | Aqueous buffer providing the counter-ion (triethylammonium) for ion-pairing and pH control. stanford.edu |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier; increasing its concentration elutes more hydrophobic compounds. stanford.edu |

| Gradient | Linear gradient, e.g., 10% to 70% Mobile Phase B over 30 min | Allows for the separation of compounds with a wide range of polarities. dutscher.com |

| Flow Rate | 1.0 - 4.0 mL/min (analytical/preparative) | Optimized for separation efficiency and run time. dutscher.com |

| Detection | UV-Vis Detector at ~650 nm | Monitors the elution of the Cy5 dye based on its characteristic strong absorbance. dutscher.com |

| Purity Verification | >95% (by peak area) | The collected fractions are re-analyzed to confirm purity. selleckchem.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and valuable technique for monitoring the progress of synthesis reactions and for the initial assessment of product purity. umass.eduumich.edu It operates on the same principles of separation as column chromatography.

For the analysis of this compound, a small spot of the reaction mixture or purified product is applied to a TLC plate, which is typically coated with silica gel (a polar stationary phase). umass.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. kcl.ac.ukcurtin.edu.au

Since CY5 is highly colored, the separated spots can be visualized directly. Less polar impurities will travel further up the plate (higher Retention Factor, Rf), while more polar impurities and starting materials will remain closer to the baseline (lower Rf). The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. kcl.ac.uk A pure sample should ideally yield a single spot. The absence of unreacted dye or the presence of byproducts can be quickly confirmed. researchgate.net

The table below details typical systems used for the TLC analysis of cyanine dyes.

| Parameter | Condition | Purpose/Comment |

| Stationary Phase | Silica Gel G | A standard polar adsorbent for normal-phase chromatography. researchgate.net |

| Mobile Phase | Mixture of organic solvents, e.g., Chloroform:Methanol:Acetic Acid (70:25:5) or Water:Acetonitrile (20:80) | The solvent system is chosen to achieve good separation between the product and potential impurities. The polarity is tuned for optimal Rf values. researchgate.net |

| Application | Micro-pipette or capillary tube | A dilute solution of the sample is spotted on the baseline. umass.edu |

| Development | Ascending, in a closed chamber | The chamber is saturated with solvent vapor to ensure uniform development. flinnsci.ca |

| Visualization | Direct visual inspection | The intense color of the CY5 dye allows for easy visualization of the spots without the need for staining agents. umass.edu |

Spectroscopic and Photophysical Investigations of Cy5 Triethylamine Salt

Fundamental Spectroscopic Characterization Methodologies

The characterization of CY5 triethylamine (B128534) salt relies on a suite of spectroscopic techniques designed to elucidate its electronic structure and excited-state dynamics. These methods provide the foundational data for its application in various scientific fields.

Steady-state absorption and emission spectroscopy are primary tools for determining the fundamental photophysical properties of CY5 triethylamine salt. The absorption spectrum of the CY5 monomer is characterized by an intense primary absorption peak around 650 nm, with additional higher-energy vibrational bands often visible at approximately 610 nm and 560 nm. rsc.org This principal absorption band corresponds to the S₀ → S₁ electronic transition.

Upon excitation, the molecule relaxes to an excited state from which it emits fluorescence. The emission maximum is typically observed in the range of 662 nm to 670 nm. rsc.orgnih.govrsc.orgnih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is a critical parameter for applications in fluorescence imaging. The precise excitation and emission maxima can vary slightly depending on the specific variant and the solvent environment.

Table 1: Reported Spectroscopic Properties of this compound Variants

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum | 646 | rsc.orgpradeepresearch.org |

| 649 | rsc.orgnih.gov | |

| 650 | nih.govresearchgate.net | |

| 651 | acs.org | |

| Emission Maximum | 662 | rsc.orgpradeepresearch.org |

| 667 | rsc.org | |

| 670 | nih.govrsc.orgnih.govresearchgate.netacs.org |

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state lifetime of the CY5 fluorophore. This technique measures the time a molecule spends in the excited state before returning to the ground state via fluorescence emission. The fluorescence lifetime of CY5 is sensitive to its local environment and can be influenced by factors such as solvent, immobilization, and interaction with other molecules.

Studies have reported a range of fluorescence lifetimes for CY5 and its derivatives. For instance, the lifetime of a Cy5-dCTP derivative in an aqueous solution has been measured at approximately 1.07 ns. nih.gov When adsorbed on a glass surface from an aqueous solution, the lifetime is similar at 1.03 ns, changing to 1.23 ns on a dry surface. rsc.orgnih.gov A more significant change is observed when the dye is embedded in a polymer film, where the lifetime can increase to around 2 ns, a change attributed to the increased rigidity of the medium. rsc.orgnih.gov Other studies have reported main lifetime components of 0.93 ns in PBS buffer. researchgate.net This variability highlights the sensitivity of the fluorescence lifetime to the dye's immediate surroundings.

Table 2: Fluorescence Lifetimes of CY5 Under Various Conditions

| Condition | Fluorescence Lifetime (ns) | Source(s) |

| Aqueous Solution (Ensemble) | 1.07 | nih.gov |

| Adsorbed on Glass (from aqueous solution) | 1.03 | rsc.orgnih.gov |

| Adsorbed on Dry Glass Surface | 1.23 | rsc.orgnih.gov |

| Embedded in Polymer Film | ~2.0 | rsc.orgnih.gov |

| In PBS Buffer (pH 7.4) | 0.93 | researchgate.net |

| Without TDFs (Tetrahedral DNA Frameworks) | 1.45 | nih.gov |

| With 17 bp TDFs | 0.58 | nih.gov |

Environmental Influences on Photophysical Behavior

The photophysical properties of this compound are not intrinsic but are heavily modulated by its environment. Understanding these influences is crucial for interpreting experimental data accurately.

Solvatochromism describes the change in a substance's color—and by extension, its spectral properties—with a change in solvent polarity. While detailed studies mapping the specific spectral shifts of this compound across a wide range of solvents are specific to individual research contexts, its solubility characteristics dictate its use in various media. The compound's sulfonated nature generally confers good water solubility. It is also soluble in several organic solvents, which allows for its use in diverse experimental setups. The choice of solvent can alter the electronic ground and excited state energy levels, thereby shifting absorption and emission spectra.

Table 3: Solubility of this compound Variants in Different Solvents

| Solvent | Concentration | Source(s) |

| DMF | 30 mg/ml | rsc.orgnih.govpradeepresearch.org |

| DMSO | 30 mg/ml | rsc.orgnih.govpradeepresearch.org |

| Ethanol | 15 mg/ml | rsc.orgpradeepresearch.org |

| 30 mg/ml | nih.gov | |

| PBS (pH 7.2) | 1 mg/ml | rsc.orgpradeepresearch.org |

| 10 mg/ml | nih.gov |

Cyanine (B1664457) dyes like CY5 are known to self-associate into molecular aggregates, particularly at high concentrations. nih.gov This aggregation significantly alters the dye's photophysical properties due to exciton (B1674681) coupling between the transition dipoles of adjacent molecules. researchgate.net

Two primary types of aggregates are H- and J-aggregates.

H-aggregates , characterized by a parallel, face-to-face stacking of dye molecules, exhibit a blue-shifted absorption band (hypsochromic shift) relative to the monomer. researchgate.net These aggregates are often non-fluorescent or weakly fluorescent. The formation of H-aggregates of a Cy5 dye has been observed during covalent linkage to macromolecules and can be promoted by increased ionic strength. pradeepresearch.orgnih.gov

J-aggregates , which involve a head-to-tail alignment of dye molecules, result in a sharp, red-shifted absorption band (bathochromic shift). researchgate.net In contrast to H-aggregates, J-aggregates can be highly fluorescent. researchgate.net The formation of different types of J-aggregates, including tubular structures, has been reported for specific thiacarbocyanine CY5 dyes in the presence of salt. nih.gov

The sulfonated nature of this compound enhances its water solubility, which can help to reduce its tendency to aggregate compared to its non-sulfonated counterparts. acs.org However, aggregation can still occur under specific conditions of high concentration or ionic strength. pradeepresearch.org

The CY5 molecule possesses considerable conformational flexibility, primarily due to the polymethine chain connecting the two indole (B1671886) rings. This flexibility allows for non-radiative decay pathways, such as photoisomerization, which can compete with fluorescence and reduce the quantum yield.

The rigidity of the local environment plays a crucial role in modulating these intramolecular dynamics. As observed in time-resolved studies, embedding the dye in a rigid polymer matrix leads to a significant increase in fluorescence lifetime. rsc.orgnih.gov This is because the rigid environment restricts the torsional motions and other non-radiative decay processes of the polymethine chain, thereby favoring the radiative decay pathway (fluorescence). Furthermore, studies involving CY5-tagged proteins have shown that the fluorophore's interaction with its local environment, such as a lipid membrane, can perturb the dynamics and orientation of the molecule it is attached to, highlighting the interplay between the dye's own flexibility and its surroundings.

Bioconjugation Strategies and Research Applications

Covalent Labeling of Biomolecules

CY5 triethylamine (B128534) salt, often in a reactive derivative form like an N-hydroxysuccinimide (NHS) ester, is a versatile tool for covalently attaching a fluorescent label to biomolecules. medchemexpress.comtargetmol.com This covalent bond ensures the stability of the fluorescent tag during subsequent experiments. The primary functional groups targeted for labeling are amines, thiols, carbonyls, and phosphates, which are present in various biomolecules.

Amine-Reactive Conjugation with Proteins and Peptides

The most common method for labeling proteins and peptides with CY5 involves targeting primary amines. 2bscientific.comjenabioscience.com These are found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues. jenabioscience.com Amine-reactive derivatives of CY5, such as CY5 NHS esters, readily react with these deprotonated amino groups under slightly basic conditions (pH 8.2-8.5) to form a stable amide bond. medchemexpress.comjenabioscience.com While this method is robust, it typically results in the labeling of multiple lysine residues, which may not be suitable for all applications. For labeling small peptides in organic solvents, it's crucial to first test the peptide's solubility in solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). thermofisher.com The reaction is then carried out by dissolving the peptide, adding triethylamine to deprotonate the amines, and then introducing the amine-reactive CY5 dye. thermofisher.com

A typical procedure for labeling peptides with amine-reactive CY5 involves:

Synthesizing the peptide using standard Fmoc solid-phase peptide synthesis. lifetein.com

Selectively deprotecting the side-chain amine of a lysine residue. lifetein.com

Dissolving the CY5 dye in a suitable solvent like DMF, activating it, and then coupling it to the free amine on the peptide. lifetein.com

Cleaving the labeled peptide from the solid support and purifying it using high-performance liquid chromatography (HPLC). lifetein.com

| Parameter | Recommended Condition |

| Protein Concentration | At least 2 mg/ml, optimally 10 mg/ml jenabioscience.com |

| pH of Protein Solution | 8.2 - 8.5 jenabioscience.com |

| Suitable Buffers | PBS, MES, HEPES (Amine-free) jenabioscience.com |

| Molar Ratio (Dye:Peptide) | 1:1 to 3:1 thermofisher.com |

| Reaction Time | At least 4 hours with continuous stirring thermofisher.com |

Site-Specific Labeling of Antibodies for Immunoassays

While amine-reactive labeling is common, site-specific labeling of antibodies is often preferred to ensure that the antigen-binding sites remain unobstructed and the labeling is uniform. One strategy involves the use of tandem dyes like Cy5-phycoerythrin (Cy5PE), which can be conjugated to antibodies for immunofluorescence studies, particularly for detecting proteins with low expression levels. nih.gov Kits are also commercially available for the rapid and efficient conjugation of CY5 to antibodies, suitable for applications like Western blotting, ELISA, and immunohistochemistry. abcam.com These kits often boast high efficiency with 100% antibody recovery and can be used for labeling proteins and peptides as well. abcam.com The resulting Cy5-labeled antibodies retain their native antigenicity.

Strategies for site-specific antibody labeling include:

Enzymatic conjugation: Utilizing enzymes to attach the dye to a specific site. nih.gov

Unnatural amino acid incorporation: Genetically encoding an unnatural amino acid with a unique reactive handle for dye conjugation. nih.gov

Glycoengineering: Modifying the carbohydrate moieties on the antibody to create sites for dye attachment. nih.gov

Engineered thio-antibodies (THIOMABs): Introducing cysteine residues at specific locations for thiol-reactive dye conjugation. nih.gov

Oligonucleotide and Nucleic Acid Labeling via Phosphoramidite (B1245037) Chemistry

CY5 phosphoramidites are widely used for the fluorescent labeling of oligonucleotides during automated DNA synthesis. aatbio.comresearchgate.netmedchemexpress.com These reagents allow for the incorporation of the CY5 dye at the 5'-terminus, 3'-terminus, or internally within the oligonucleotide sequence. aatbio.comnih.gov The fluorescent properties of cyanine (B1664457) dyes like CY5 are sensitive to their local environment and can be influenced by the adjacent nucleobases, with purines often increasing the fluorescence intensity. researchgate.net This sequence-dependent fluorescence is a critical consideration in applications such as fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), and high-throughput sequencing. researchgate.net

The process of deprotecting oligonucleotides containing cyanine dyes is typically carried out with ammonium (B1175870) hydroxide (B78521) at room temperature. aatbio.com For more sensitive dyes like Cy5, it is advisable to use base-labile protecting groups to limit the exposure time to harsh deprotection conditions. aatbio.com

| Feature | Description |

| Labeling Reagent | CY5 phosphoramidite aatbio.com |

| Labeling Position | 5'-terminus, 3'-terminus, or internal aatbio.comnih.gov |

| Deprotection | Ammonium hydroxide at room temperature aatbio.com |

| Applications | FISH, qPCR, high-throughput sequencing researchgate.net |

Hydrazide Chemistry for Carbonyl-Containing Biomolecules

CY5 hydrazide derivatives are reactive dyes used for labeling biomolecules that contain aldehyde or ketone groups. apexbt.comapexbt.combroadpharm.com These carbonyl groups can be naturally present, such as in the reducing ends of glycans, or they can be introduced into biomolecules through chemical modification. apexbt.combroadpharm.com For instance, glycoproteins can be oxidized with periodate (B1199274) to generate aldehyde groups, which then react with the hydrazide group of the CY5 dye to form a stable hydrazone linkage. apexbt.comapexbt.combroadpharm.com This method is particularly useful for labeling antibodies and other glycoproteins without interfering with their binding sites. apexbt.com

Optimization of Labeling Efficiency and Specificity

Achieving optimal labeling efficiency and specificity is crucial for the successful application of CY5-labeled biomolecules in research. This often involves understanding the kinetics of the bioconjugation reaction.

Kinetic Studies of Bioconjugation Reactions

The rate of a bioconjugation reaction is a key factor in its efficiency. nih.gov Fast reaction kinetics are desirable as they allow for the use of lower concentrations of labeling reagents, which in turn minimizes side reactions and simplifies the purification of the labeled product. nih.gov The kinetics of bioconjugation reactions are complex and can be influenced by various factors, including the reactivity of the functional groups, the surrounding microenvironment of the labeling site, and the presence of salts. nih.govmdpi.com

For instance, the blinking kinetics of CY5 have been shown to be affected by interactions with nucleobases in DNA, a finding that can be utilized for more precise DNA quantification. nih.gov Furthermore, the rate of cysteine bioconjugation can be significantly accelerated by the presence of certain salts, following the Hofmeister series. nih.gov Computational studies can also provide valuable insights into the thermodynamics of bioconjugation reactions, helping to predict the favorability of a particular labeling reaction. mdpi.com

Recent advancements have led to the development of "fast cysteine bioconjugation" methods with second-order rate constants significantly higher than traditional methods. nih.gov These rapid reactions are crucial for applications requiring clean and efficient protein modification. nih.gov

Influence of Buffer Systems and Reaction Conditions

The efficiency and specificity of bioconjugation reactions with CY5 triethylamine salt are significantly influenced by the buffer system and other reaction conditions. The pH of the reaction buffer is a critical parameter. For the labeling of amino groups in proteins and peptides using Cy5-SE (Succinimidyl Ester) triethylamine salt, a pH of 8.5 ± 0.5 is recommended. medchemexpress.com If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate to optimize the reaction. medchemexpress.com The concentration of the protein to be labeled also plays a role, with a concentration of 2 mg/mL being suggested for optimal labeling. medchemexpress.com

The choice of buffer can also impact the photophysical properties and stability of the resulting conjugate. For instance, studies on antibody-fluorophore conjugates have shown that the stability and fluorescence emission can be dependent on the buffer composition. mdpi.com While specific buffer compositions are often proprietary, PBS (phosphate-buffered saline) at a pH of 7.2 is a commonly used buffer for dissolving and working with this compound. biomol.com The solubility of this compound is also a factor, with good solubility observed in DMSO, DMF, and ethanol, and a lower but still useful solubility in PBS (pH 7.2). biomol.com

Recent research has highlighted the potential of novel buffer systems to enhance the performance of cyanine dyes like Cy5. The inclusion of paramagnetic cations, such as Mn2+, in aqueous solutions has been shown to increase the intersystem crossing efficiency of Cy5. nih.gov This can be advantageous in advanced microscopy techniques like single-molecule localization microscopy. nih.gov Furthermore, the salt concentration in the buffer can modulate the rate of certain bioconjugation reactions. The "salt effect," following the Hofmeister series, has been observed to accelerate site-selective cysteine bioconjugation, which can be beneficial for creating precisely labeled proteins. nih.gov

| Parameter | Recommended Condition | Source |

| pH for Amino Group Labeling | 8.5 ± 0.5 | medchemexpress.com |

| Protein Concentration | 2 mg/mL | medchemexpress.com |

| Commonly Used Buffer | PBS (pH 7.2) | biomol.com |

Non-Covalent Interaction Studies

Beyond covalent labeling, this compound is also employed in studies of non-covalent interactions, which are fundamental to many biological processes.

The charged nature of this compound, with its sulfonate groups, allows it to participate in electrostatic interactions. This property can be utilized for its adsorption onto charged substrates. While direct studies focusing solely on the electrostatic adsorption of this compound are not extensively detailed in the provided search results, the principle of electrostatic interactions is fundamental to its behavior in various systems. For example, the interaction of charged dyes with biomolecules and surfaces is a well-established phenomenon. The sulfonate groups on the Cy5 molecule contribute a negative charge, which would facilitate its adsorption onto positively charged surfaces or interaction with positively charged domains of biomolecules.

This compound can be incorporated into polymeric and supramolecular assemblies to create functional nanomaterials for various research applications. For instance, a block copolymer, Cy5-4-b-6-FA, was synthesized where Cy5 was incorporated. This polymer was designed to self-assemble into nanoparticles in aqueous solution at physiological pH. ed.ac.uk The formation and properties of these nanoparticles are dependent on the pH of the buffer, highlighting the role of electrostatic interactions and the solubility of the polymer blocks. ed.ac.uk

Furthermore, the hydrophobic properties of substituents on the Cy5 core can influence its aggregation behavior within DNA-templated assemblies. rsc.org Studies have shown that more hydrophobic Cy5 variants exhibit a greater proportion of dimer formation. rsc.org This aggregation, driven by non-covalent hydrophobic interactions, can significantly alter the photophysical properties of the dye, leading to either H-type or oblique packing arrangements. rsc.org These findings are crucial for the rational design of fluorescent nanostructures with specific optical properties.

| Application | Key Findings | Source |

| Polymeric Nanoparticles | A Cy5-containing block copolymer self-assembled into nanoparticles at physiological pH, with formation dependent on buffer pH. | ed.ac.uk |

| DNA-Templated Aggregates | The hydrophobicity of Cy5 substituents influences dimer formation and packing characteristics within DNA Holliday junction templates. | rsc.org |

Applications As Molecular Probes in Advanced Biological Systems Research

Design Principles for Targeted Fluorescent Probes

The creation of effective targeted fluorescent probes is a cornerstone of modern molecular biology, allowing for the precise visualization and tracking of specific molecules within complex biological systems. acs.orglifetein.com The fundamental design of these probes involves three key components: a recognition and binding group, a signal-reporting group (the fluorophore), and a linker group. acs.org The recognition element dictates the probe's specificity by targeting overexpressed receptors on cancer cells or specific enzymes in tumor tissues. acs.org

For a fluorescent probe to be effective, the chosen fluorophore must possess excellent photophysical properties. nih.gov Cyanine (B1664457) dyes, including CY5, are often selected for this purpose due to their strong fluorescence and adaptable photophysical characteristics. nih.gov The design of these probes can be categorized based on their targeting mechanism. Receptor-mediated targeted probes, for instance, consist of a fluorophore and a targeting ligand, such as an antibody or peptide, that has a high affinity for specific receptors on tumor cells. acs.org This allows for the precise identification and imaging of these cells. acs.org Another class, enzyme-targeted fluorescent probes, are designed to monitor specific enzyme activities and are categorized as either enzyme-responsive or enzyme-substrate probes. acs.org

The rational design of these probes also considers physicochemical properties to control their interaction with cellular organelles. For example, structure-function analyses have shown that hydrogen-bonding capacity can determine lysosomal retention in normal cells, while lipophilicity can direct probes to mitochondria or the nucleus in cancer cells. nih.gov This understanding of how organelle properties differ between normal and cancer cells can be leveraged for more selective targeting. nih.gov

Probes for Nucleic Acid Structure and Function

CY5-labeled probes have become instrumental in unraveling the complexities of nucleic acid structure and function. Its fluorescent properties allow for sensitive detection in a variety of applications, from hybridization studies to real-time PCR.

DNA and RNA Hybridization Studies

CY5 is frequently employed to label DNA and RNA probes for hybridization-based assays. acs.orggenelink.com These labeled probes are essential for techniques like fluorescent in situ hybridization (FISH) and microarray analysis, where they enable the detection and quantification of specific nucleic acid sequences. genelink.comnih.gov The fluorescence intensity of cyanine dyes like CY5 often increases upon binding to biomolecules such as nucleic acids, and this can be further modulated by the formation of a duplex between a dye-modified single-stranded DNA and its complementary sequence. researchgate.net

The charge of the dye can also influence hybridization signals. Studies have shown that positively charged dyes like CY5 can produce more intense fluorescent signals in microarray experiments compared to negatively charged dyes under certain conditions. sigmaaldrich.com Furthermore, strategies such as double-labeling FISH probes with CY5 at both ends have been shown to significantly increase signal intensity without compromising specificity, which is particularly beneficial for identifying microorganisms. genelink.com

Near-infrared (NIR) fluorescent dyes like CY5.5, a derivative of CY5, are also utilized for nucleic acid blot hybridization. researchgate.netnih.gov The use of these NIR probes offers advantages such as minimal photodamage to samples, deep tissue penetration, and reduced background autofluorescence. lifetein.comnih.gov

Investigation of Excitonic Coupling in DNA Scaffolds

DNA nanostructures provide a powerful and modular platform for assembling and controlling the interactions between fluorescent dyes. rsc.org When CY5 dyes are positioned in close proximity on a DNA scaffold, their transition dipoles can interact, leading to a phenomenon known as excitonic coupling. nsf.govnih.gov This coupling results in the formation of delocalized excitons that are spread over the interacting dyes, altering the photophysical properties of the system. nsf.govnih.gov The strength and nature of this coupling are highly dependent on the distance and orientation between the CY5 molecules. nih.gov

Researchers have utilized DNA Holliday junction (HJ) templates to systematically study and control excitonic coupling in CY5 aggregates. nih.govnih.gov The flexibility of the DNA-HJ allows for the precise placement of dyes, enabling the exploration of different dye-dye interactions. nih.gov These studies have shown that steric and hydrophobic properties of chemically modified CY5 dyes (CY5-R) play a crucial role in determining the orientation and coupling strength of the resulting dimers. rsc.orgnih.gov The coupling strengths in these systems can range from 50 to 138 meV. rsc.orgnih.gov The formation of different types of dimers, such as H-dimers (stacked) and J-dimers (head-to-tail), can be favored by adjusting the dye's position within the DNA template. nih.gov

The ability to create and manipulate these delocalized two-exciton states on DNA scaffolds holds potential for the development of molecular logic gates and other nanophotonic devices. nsf.govacs.org

| Factor | Influence on Excitonic Coupling | Key Findings | References |

|---|---|---|---|

| Inter-dye Distance | Strongly influences coupling strength. Distances ≥ 2 base pairs generally do not produce strong coupling. | Closely spaced dyes (< 2 bp apart) exhibit strong excitonic coupling and Davydov splitting. | nsf.gov |

| Dye Orientation | Determines the type of aggregate formed (H-dimer, J-dimer, oblique). | Positioning within a Holliday junction template can favor specific dimer interactions. | nih.gov |

| Chemical Substituents (Sterics) | Plays a determining role in the orientation and coupling strength of dimers. | Modifying the 5,5'-substituents of the indole (B1671886) rings of CY5 alters steric properties, affecting dimer formation. | rsc.orgnih.gov |

| Chemical Substituents (Hydrophobicity) | Modifies the percentage of dimers formed and has a secondary role in packing characteristics. | Hydrophobic properties of CY5 derivatives influence the propensity to form aggregates. | rsc.orgnih.gov |

Real-Time PCR Probe Development

CY5 is a widely used reporter fluorophore in various real-time polymerase chain reaction (PCR) applications, including TaqMan probes, Scorpion primers, and Molecular Beacons. genelink.com In these probe-based assays, the fluorescence of CY5 is initially quenched. During the PCR process, the probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the CY5 reporter from the quencher. eurogentec.com This separation results in an increase in fluorescence that is directly proportional to the amount of amplified DNA. eurogentec.com

For optimal quenching, CY5 is often paired with a dark quencher that has a good spectral overlap, such as Black Hole Quencher® (BHQ®) dyes. genelink.combiosyn.com The use of double-quenched probes, which include both an internal and a 3' quencher, can provide superior performance compared to traditional single-quenched probes. idtdna.com

Furthermore, multicolor combinatorial probe coding (MCPC) strategies have been developed to increase the multiplexing capability of real-time PCR. nih.gov In this approach, different combinations of fluorophores, including CY5, are used to create unique spectral signatures for different targets, allowing for the simultaneous detection of a larger number of genetic variants in a single reaction. nih.gov

| Probe Technology | Role of CY5 | Commonly Paired Quencher | References |

|---|---|---|---|

| TaqMan Probes | Reporter Fluorophore | BHQ-2®, TAMRA | genelink.comeurogentec.com |

| Molecular Beacons | Reporter Fluorophore | DABCYL, BHQ® dyes | genelink.comnih.gov |

| Scorpion Primers | Reporter Fluorophore | BHQ® dyes | genelink.com |

| Multicolor Combinatorial Probe Coding (MCPC) | Component of a multi-fluorophore code | Universal Quencher (e.g., DABCYL) | nih.gov |

Probes for Protein Dynamics and Interactions

The application of CY5 extends to the study of proteins, where it serves as a valuable label for investigating their dynamic behavior and interactions.

Studies of Protein Folding and Conformational Changes

Understanding the mechanisms of protein folding and the role of conformational changes is crucial for deciphering protein function. nih.gov Single-molecule fluorescence spectroscopy, often employing dyes like CY5, provides a powerful tool to study these dynamic processes. nih.gov By labeling a protein with a fluorescent probe, researchers can monitor changes in the fluorescence signal that correspond to alterations in the protein's structure. nih.gov

For instance, in protein-induced fluorescence enhancement (PIFE), the fluorescence of a cyanine dye like CY5 on a DNA or RNA molecule can increase when a protein binds in close proximity. biorxiv.org This phenomenon is attributed to the suppression of the dye's non-radiative photo-isomerization pathway due to steric hindrance from the bound protein. biorxiv.org

All-atom molecular dynamics simulations have also been used to investigate the interactions of CY5 with lipid bilayers and their potential effects on the dynamics of labeled membrane proteins. nih.gov These studies have shown that water-soluble fluorophores like CY5 can interact strongly with lipid bilayers through both electrostatic and hydrophobic interactions, which can, in turn, influence the structure and dynamics of the tagged membrane protein. nih.gov This highlights the importance of considering the potential impact of the fluorescent label itself on the system being studied.

The relationship between a protein's structure and its function is often governed by dynamic conformational changes. nih.gov These changes can be triggered by various factors, including interactions with other molecules. nih.gov Two primary models describe these binding events: "induced fit," where ligand binding causes a conformational change, and "pre-existing equilibrium," where proteins exist in an ensemble of conformations and a ligand selects and stabilizes a specific one. researchgate.net There is growing evidence supporting the pre-existing equilibrium model. researchgate.net

Analysis of Protein-Protein and Protein-DNA Interactions

CY5 triethylamine (B128534) salt is instrumental in elucidating the intricate networks of protein-protein and protein-DNA interactions that govern cellular functions. Various fluorescence-based techniques leverage CY5 labeling to provide quantitative and real-time data.

One prominent method is Förster Resonance Energy Transfer (FRET) . In FRET-based assays, CY5 often serves as the acceptor fluorophore paired with a suitable donor, such as Cy3. The efficiency of energy transfer between the donor and acceptor is exquisitely sensitive to the distance between them, typically in the 1-10 nanometer range, which corresponds to the scale of macromolecules. nih.gov This "molecular ruler" capability allows for the precise measurement of distances within or between labeled biomolecules, providing insights into conformational changes and binding events. nih.govnih.gov For instance, FRET studies using Cy3 and Cy5 have been employed to determine the locations of site-bound metal ions in RNA complexes and to investigate the structural dynamics of protein-ligand binding. nih.govnih.gov

Fluorescence Polarization (FP) is another powerful technique that utilizes CY5. FP assays measure the change in the polarization of emitted light from a fluorescently labeled molecule. acs.org When a small, CY5-labeled molecule tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger protein, its rotational diffusion slows, resulting in an increase in the polarization of the emitted light. acs.org This change in polarization can be used to quantify binding affinities and screen for inhibitors of protein-protein or protein-DNA interactions. acs.orgontosight.airesearchgate.net Red-shifted fluorophores like CY5 are particularly advantageous for FP assays as they minimize interference from the natural autofluorescence of biological samples. acs.org

Protein-Induced Fluorescence Enhancement (PIFE) offers a method to study protein-nucleic acid interactions without the need to label the protein. In PIFE, the fluorescence intensity of a cyanine dye like CY5, positioned on a DNA or RNA molecule, increases upon the binding of a nearby protein. sigmaaldrich.com This enhancement is thought to result from the physical hindrance of the dye's photo-isomerization pathway by the protein. sigmaaldrich.com

Furthermore, CY5-labeled proteins can be used in high-throughput formats like protein arrays to simultaneously monitor interactions and activities. For example, Cy5-conjugated transglutaminase 2 (TG2) has been used on protein arrays to construct quantitative activity-interaction maps with its related proteins. Current time information in Los Angeles, CA, US. Single-molecule imaging techniques have also utilized CY5-labeled proteins, synthesized in cell-free systems, to directly visualize and analyze protein-protein interactions in real-time. researchgate.net

Table 1: Techniques for Analyzing Molecular Interactions Using CY5

| Technique | Principle | Typical Application with CY5 | Key Findings/Advantages |

|---|---|---|---|

| Förster Resonance Energy Transfer (FRET) | Distance-dependent energy transfer between a donor (e.g., Cy3) and an acceptor (CY5) fluorophore. | Studying conformational changes in proteins and nucleic acids; monitoring binding events. | Provides spatial information on the nanometer scale, acting as a "molecular ruler". nih.govnih.gov |

| Fluorescence Polarization (FP) | Measures the change in rotational diffusion of a CY5-labeled molecule upon binding to a larger partner. | Quantifying protein-protein and protein-ligand binding affinities; high-throughput screening. | Minimizes background autofluorescence; robust for quantitative measurements in solution. acs.orgresearchgate.net |

| Protein-Induced Fluorescence Enhancement (PIFE) | Enhancement of CY5 fluorescence when a protein binds in its vicinity on a nucleic acid strand. | Detecting protein-nucleic acid binding without labeling the protein. | Simplifies experimental design by avoiding protein labeling; sensitive to close-proximity binding. sigmaaldrich.com |

| Protein Arrays | Immobilized proteins are probed with CY5-labeled molecules to detect interactions. | High-throughput screening of protein interactions and enzymatic activity. | Allows for simultaneous analysis of multiple interactions, creating interaction maps. Current time information in Los Angeles, CA, US. |

| Single-Molecule Imaging | Direct visualization of individual CY5-labeled molecules to observe their interactions. | Real-time analysis of dynamic processes like motor protein movement. | Provides direct observation of molecular events, avoiding ensemble averaging. researchgate.net |

Enzyme Activity and Cleavage Monitoring

The fluorescence properties of CY5 make it a valuable tool for developing assays to monitor enzyme activity, particularly for proteases and kinases. These assays are often designed based on FRET or fluorescence quenching principles.

In a typical protease activity assay, a substrate peptide is dually labeled with a FRET pair, such as a fluorophore and a quencher, or two different fluorophores like Cy3 and CY5. In the intact peptide, the fluorescence of the donor is quenched or results in FRET. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher (or the FRET pair) are separated, leading to a measurable increase in the donor's fluorescence or a change in the FRET ratio. This provides a direct and continuous measure of enzyme activity. nih.gov

Similarly, fluorescence-based assays are crucial for studying the activity of other enzymes like kinases, which are key targets in drug discovery. targetmol.com While direct labeling of ATP or substrates with CY5 can be challenging, indirect coupled-enzyme assays are often employed. aatbio.com Furthermore, fluorescence polarization can be adapted to monitor enzymatic reactions that result in a change in the molecular size of the CY5-labeled substrate. researchgate.net The high sensitivity of fluorescence-based assays, including those using CY5, makes them well-suited for high-throughput screening of enzyme inhibitors. nih.gov

Targeted Imaging of Subcellular Organelles and Cellular Processes

By conjugating CY5 to specific targeting moieties, researchers can visualize and track the dynamics of organelles and various cellular processes in living cells with high spatial and temporal resolution.

Mitochondrial Imaging and Dynamics Studies

Mitochondria are vital organelles, and their dysfunction is implicated in numerous diseases. CY5-based probes have been developed for targeted mitochondrial imaging. For instance, novel cyanine-based dyes like Cy5-PEG2 and Cy5-PEG4 have been synthesized to selectively accumulate in mitochondria. nih.govacs.orgnih.govbiorxiv.org These probes enable the real-time monitoring of mitochondrial dynamics, such as fission and fusion events, and can detect changes in mitochondrial morphology associated with cellular stress or disease states. nih.govacs.org A key advantage of some of these CY5 derivatives is their ability to cross the blood-brain barrier, allowing for non-invasive in vivo imaging of mitochondria in the brain. nih.govacs.orgnih.govbiorxiv.org It has also been shown that CY5, when attached to a short oligonucleotide, can be loaded into cells to label structures resembling mitochondria. researchgate.net

Endocytosis and Cellular Internalization Assays

Endocytosis is a fundamental process by which cells internalize molecules from their external environment. CY5 is widely used to track this process. Biomolecules or nanoparticles labeled with CY5 can be administered to cells, and their uptake and subsequent trafficking through the endocytic pathway can be monitored using fluorescence microscopy. nih.govnih.gov

For example, dual-color fluorescence cross-correlation spectroscopy has been used to study the endocytosis of cholera toxin labeled with Cy2 and CY5, revealing the co-internalization and subsequent separation of its subunits. nih.gov Flow cytometry is another high-throughput method used to quantify the internalization of CY5-labeled materials, such as antibodies, providing single-cell data on the variability of this process. researchgate.netbiorxiv.orgnih.gov These assays are critical for understanding the mechanisms of drug and nanoparticle delivery into cells. nih.govnih.gov

Characterization of Specific Cellular Microenvironments (e.g., Tumor Microenvironments)

The tumor microenvironment (TME) has distinct physiological characteristics, such as hypoxia, acidity, and overexpression of certain enzymes, which can be exploited for targeted imaging. nih.govrsc.org CY5-based probes can be designed to be "smart," meaning their fluorescence is activated or altered in response to specific features of the TME. acs.org

For example, probes have been developed where CY5 fluorescence is quenched but becomes activated upon cleavage by proteases that are overexpressed in tumors, such as cathepsins. nih.gov Other strategies involve conjugating CY5 to ligands that target specific receptors on cancer cells or the tumor vasculature. A probe consisting of the near-infrared dye Cy5.5 conjugated to the A11 peptide has been developed to target PD-L1, a protein often overexpressed on tumor cells, enabling in vivo imaging of various tumors. nih.govacs.org Similarly, Cy5.5-labeled factor VIIa has been used to image tissue factor expressed on the vascular endothelial cells of tumors. nih.gov These targeted probes allow for the specific visualization of tumors, aiding in diagnosis and the monitoring of therapeutic responses. researchgate.netfrontiersin.org

Table 2: CY5 Probes for Cellular Imaging

| Application Area | Probe Design Principle | Example | Key Research Finding |

|---|---|---|---|

| Mitochondrial Dynamics | Cyanine dye engineered for mitochondrial accumulation. | Cy5-PEG2, Cy5-PEG4 | Enables real-time, in vivo imaging of mitochondrial morphology and dynamics, even in the brain. nih.govacs.orgnih.govbiorxiv.org |

| Endocytosis Assays | CY5 conjugated to a molecule or nanoparticle of interest. | CY5-labeled antibodies or nanoparticles | Allows for quantitative tracking of internalization and intracellular trafficking pathways in live cells. nih.govnih.gov |

| Tumor Microenvironment | CY5 linked to a targeting moiety (e.g., peptide) or as part of an activatable probe. | Cy5.5-A11 (targets PD-L1) | Provides specific, in vivo visualization of tumors by targeting unique features of the TME. nih.govacs.org |

Biosensing and Analytical Detection Applications

The high sensitivity of fluorescence detection makes CY5 an excellent component of biosensors and other analytical tools. Its application in microarray technology is well-established, where CY5-labeled nucleic acid probes are used to detect gene expression levels. sigmaaldrich.comontosight.ai

More advanced biosensing platforms also incorporate CY5. For instance, through-bond energy transfer (TBET) cassettes using CY5 have been created. These systems can be mixed with other fluorescent indicators to create ratiometric sensors for analytes like metal ions (Cu²⁺) or for measuring pH. nih.gov The large pseudo-Stokes shift of these CY5 cassettes allows for excitation with a single UV wavelength while detecting emission in the far-red, which is advantageous for complex sample analysis. nih.gov

Furthermore, the fluorescence of CY5 can be significantly enhanced when it is in proximity to metallic nanostructures, a phenomenon known as metal-enhanced fluorescence. This effect has been exploited by tethering CY5-labeled DNA to silver island films, leading to a more than 10-fold increase in the total emitted photons per molecule. nih.gov This enhancement increases the sensitivity of detection, which is crucial for applications like single-molecule detection and DNA-based assays for diagnostics. nih.gov Implantable biosensors have also been developed using CY5.5 for continuous in vivo monitoring of targeted molecular probes in disease models. researchgate.net

Detection of Reactive Chemical Species

The chemical compound CY5 triethylamine salt, a member of the cyanine dye family, serves as a versatile platform for the development of molecular probes aimed at detecting reactive chemical species (RCS). These species, which include reactive oxygen species (ROS) and reactive nitrogen species (RNS), are crucial in various biological processes and are often implicated in pathological conditions. The detection of RCS by probes based on the CY5 chromophore typically relies on chemical reactions that modulate the dye's fluorescence properties.

A prevalent mechanism for detecting ROS involves the use of a non-fluorescent, reduced precursor of CY5, often referred to as a hydrocyanine (hydro-Cy5). This reduced form possesses a disrupted π-conjugation system, rendering it colorless and non-fluorescent. Upon interaction with specific ROS, such as the superoxide (B77818) radical (O₂•⁻) or the hydroxyl radical (•OH), the hydrocyanine is oxidized, which restores the extended π-conjugation of the cyanine core. This chemical transformation results in a significant increase in fluorescence, signaling the presence of the targeted reactive species. This "turn-on" fluorescence response provides a high signal-to-background ratio, which is advantageous for sensitive detection. Research has demonstrated that this approach can be highly effective, with some hydrocyanine-based probes exhibiting a substantial increase in fluorescence intensity upon oxidation.

Furthermore, the versatility of the cyanine scaffold allows for the design of probes with specificity towards different RCS. For instance, by incorporating specific reactive moieties into the CY5 structure, probes have been developed to detect other significant signaling molecules like nitric oxide (NO) and peroxynitrite (ONOO⁻). Probes for nitric oxide have been engineered using an o-phenylenediamine (B120857) scaffold attached to a cyanine dye. In the presence of NO and oxygen, this diamine moiety is converted to a more electron-poor triazole, which in turn modulates the fluorescence of the cyanine chromophore, leading to a detectable signal.

For the detection of the highly reactive species peroxynitrite, more complex probe designs, such as those based on Förster Resonance Energy Transfer (FRET), have been developed. In one such system, a FRET dyad of Cyanine 3 (Cy3) and Cyanine 5 (Cy5) was engineered. The differential reactivity of the two dyes towards peroxynitrite allows for a ratiometric fluorescent signal, providing a more quantitative measure of the analyte's concentration. targetmol.comcaymanchem.com Specifically, in the presence of peroxynitrite, the fluorescence of the Cy5 acceptor can be quenched while the fluorescence of the Cy3 donor is enhanced, leading to a significant change in the ratio of their emission intensities. caymanchem.com

The following table summarizes the performance of representative cyanine-based probes for the detection of various reactive chemical species.

| Probe System | Target Species | Detection Mechanism | Key Performance Aspect | Reference |

| Hydrocyanine (General) | ROS (e.g., O₂•⁻, •OH) | Oxidation of non-fluorescent precursor to fluorescent cyanine | Significant "turn-on" fluorescence response | |

| PNCy3Cy5 | Peroxynitrite (ONOO⁻) | FRET with differential reactivity of Cy3 and Cy5 | Ratiometric signal change; high sensitivity (0.65 nM detection limit) | targetmol.comcaymanchem.comcaymanchem.com |

| Diaminocyanine derivative | Nitric Oxide (NO) | NO-induced conversion of o-phenylenediamine to a triazole | Fluorescence "turn-on" upon reaction with NO |

Development of pH-Sensitive Probes (via Cyanine Derivatives)

While the core CY5 structure is generally considered to have fluorescence that is stable across a wide pH range, a property that makes it a reliable internal standard in ratiometric measurements, the cyanine scaffold can be chemically modified to create pH-sensitive probes. nih.govnih.gov The development of such probes is of significant interest for imaging and quantifying pH variations in biological systems, as pH is a critical parameter in cellular compartments and is often altered in disease states. researchgate.netgoogle.comacs.org